![molecular formula C7H10O5S B13174661 3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a complex organic compound with a unique structure that includes both hydroxyl and sulfanyl groups
Méthodes De Préparation
The synthesis of 3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the hydroxyl and sulfanyl groups into the furanone ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Mécanisme D'action
The mechanism by which 3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one exerts its effects involves its interaction with molecular targets and pathways within cells. The hydroxyl and sulfanyl groups may play a role in its activity, potentially interacting with enzymes or other proteins to modulate their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one include other furanone derivatives such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 3,4-Dihydroxy-5-methyldihydro-2(3H)-furanone . These compounds share structural similarities but differ in their specific functional groups and potential applications. The unique combination of hydroxyl and sulfanyl groups in this compound distinguishes it from these related compounds.
Propriétés
Formule moléculaire |
C7H10O5S |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
3,4-dihydroxy-2-(1-hydroxy-2-methylsulfanylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O5S/c1-13-2-3(8)6-4(9)5(10)7(11)12-6/h3,6,8-10H,2H2,1H3 |
Clé InChI |
QIHVJLBGNOSFOG-UHFFFAOYSA-N |
SMILES canonique |
CSCC(C1C(=C(C(=O)O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


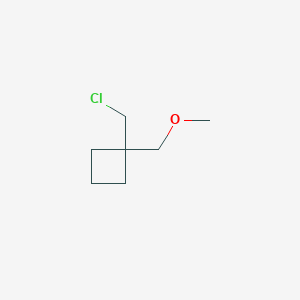
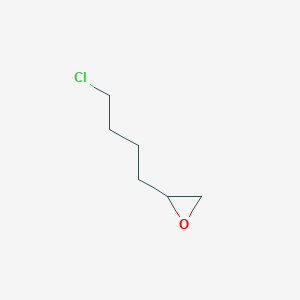
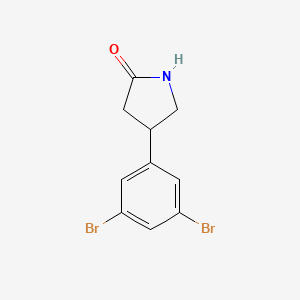
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)

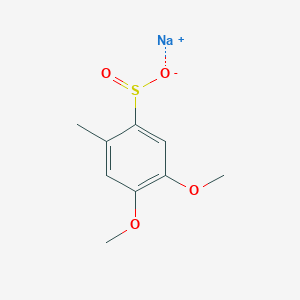
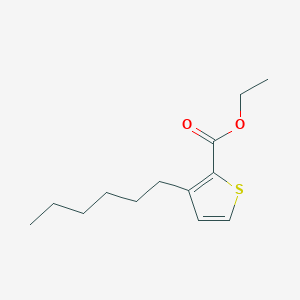


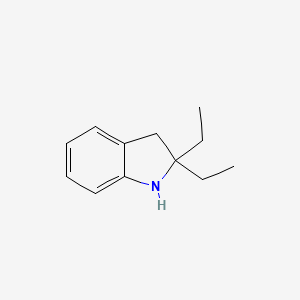
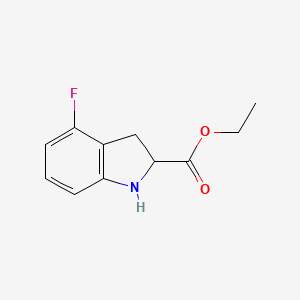

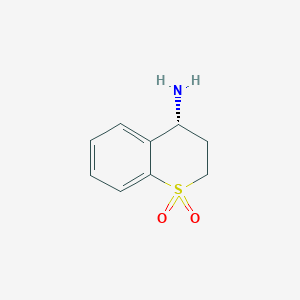
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
